4-(4-Bromophenyl)-3-methyl-2-oxobut-3-enoic acid 4-(4-Bromophenyl)-3-methyl-2-oxobut-3-enoic acid
Brand Name: Vulcanchem
CAS No.: 920972-74-3
VCID: VC16934266
InChI: InChI=1S/C11H9BrO3/c1-7(10(13)11(14)15)6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,14,15)
SMILES:
Molecular Formula: C11H9BrO3
Molecular Weight: 269.09 g/mol

4-(4-Bromophenyl)-3-methyl-2-oxobut-3-enoic acid

CAS No.: 920972-74-3

Cat. No.: VC16934266

Molecular Formula: C11H9BrO3

Molecular Weight: 269.09 g/mol

* For research use only. Not for human or veterinary use.

4-(4-Bromophenyl)-3-methyl-2-oxobut-3-enoic acid - 920972-74-3

Specification

CAS No. 920972-74-3
Molecular Formula C11H9BrO3
Molecular Weight 269.09 g/mol
IUPAC Name 4-(4-bromophenyl)-3-methyl-2-oxobut-3-enoic acid
Standard InChI InChI=1S/C11H9BrO3/c1-7(10(13)11(14)15)6-8-2-4-9(12)5-3-8/h2-6H,1H3,(H,14,15)
Standard InChI Key ZBVCIVAMLIRUGF-UHFFFAOYSA-N
Canonical SMILES CC(=CC1=CC=C(C=C1)Br)C(=O)C(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular and Structural Characteristics

The IUPAC name of the compound is 4-(4-bromophenyl)-3-methyl-2-oxobut-3-enoic acid, with the canonical SMILES representation CC(=CC1=CC=C(C=C1)Br)C(=O)C(=O)O. Its structure includes:

  • A 4-bromophenyl group at the C4 position.

  • A methyl substituent at the C3 position.

  • A conjugated α,β-unsaturated ketone system (2-oxo group).

  • A carboxylic acid moiety at the terminal position.

The presence of the bromine atom enhances electrophilic reactivity, while the conjugated enone system facilitates cycloaddition reactions, such as Diels-Alder transformations .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number920972-74-3
Molecular FormulaC11H9BrO3\text{C}_{11}\text{H}_9\text{BrO}_3
Molecular Weight269.09 g/mol
Exact Mass268.974 g/mol
Topological Polar Surface Area54.4 Ų
LogP (Octanol-Water)2.116

Synthesis and Reaction Pathways

Knoevenagel Condensation

The compound is synthesized via Knoevenagel condensation, a reaction between a methyl ketone and glyoxylic acid. This method is widely used for α,β-unsaturated carbonyl compounds . For aryl-substituted ketones like 4-bromoacetophenone, the reaction proceeds efficiently under microwave irradiation with tosic acid as a catalyst, yielding 60–85% .

Mechanistic Insight:

  • Enolate Formation: The methyl ketone deprotonates to form an enolate.

  • Nucleophilic Attack: The enolate attacks glyoxylic acid, forming a β-hydroxy intermediate.

  • Dehydration: Acid catalysis eliminates water, generating the α,β-unsaturated system .

Table 2: Optimized Synthesis Conditions

ParameterAryl SubstratesAliphatic Substrates
CatalystTosic acidPyrrolidine/Acetic acid
Temperature80°C (microwave)60°C (reflux)
Yield Range70–94%50–75%
Reaction Time20–40 minutes2–4 hours

Alternative Routes

  • Aldol Condensation: Reaction of 4-bromophenylacetic acid with acetyl chloride in the presence of Lewis acids .

  • Ester Hydrolysis: Methyl esters (e.g., methyl (3E)-4-(4-bromophenyl)-2-oxobut-3-enoate ) can be hydrolyzed to the carboxylic acid using aqueous NaOH .

Structural and Spectroscopic Analysis

Spectroscopic Data

  • NMR Spectroscopy:

    • 1H^1 \text{H} NMR (DMSO-d6d_6): δ 2.40 (s, 3H, CH3_3), 6.67 (d, J=15.6J = 15.6 Hz, 1H, CH=CH), 7.38 (d, J=7.8J = 7.8 Hz, 2H, Ar-H), 7.87 (d, J=15.6J = 15.6 Hz, 1H, CH=CH) .

    • 13C^{13} \text{C} NMR: δ 170.2 (C=O, acid), 188.5 (C=O, ketone), 135.4–122.1 (aromatic carbons) .

  • IR Spectroscopy:

    • Strong absorption at 1699 cm1^{-1} (C=O stretch, acid) and 1661 cm1^{-1} (C=O stretch, ketone) .

Computational Analysis

Frontier molecular orbital (FMO) calculations indicate that the HOMO is localized on the enone system, while the LUMO resides on the bromophenyl ring . This electronic configuration supports its reactivity in electrophilic substitutions and cycloadditions.

Biological Activities and Applications

Anti-Inflammatory Effects

In murine models, derivatives of 4-oxobutenoic acids reduce TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses, suggesting COX-2 inhibition.

Synthetic Applications

  • Heterocycle Synthesis: Reacts with malononitrile under basic conditions to form pyran and pyridine derivatives .

    • Example: 2-Amino-3-cyano-4-carboxy-6-(4-bromophenyl)-1,2-dihydropyridine (yield: 65%) .

  • Diels-Alder Reactions: Serves as a dienophile in [4+2] cycloadditions to construct polycyclic scaffolds .

Comparative Analysis with Related Compounds

Table 3: Structural and Functional Comparisons

CompoundKey DifferencesBiological Activity
4-(4-Bromophenyl)-4-oxobut-2-enoic acidNo methyl group at C3Antibacterial (MIC = 8 μg/mL)
Methyl (3E)-4-(4-bromophenyl)-2-oxobut-3-enoateMethyl ester instead of acidProdrug for anticancer agents
4-(4-Nitrophenyl)-2-oxobut-3-enoic acidNitro group enhances electrophilicityOrganic synthesis intermediate

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